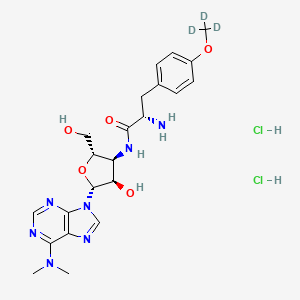
Puromycin-d3 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Puromycin-d3 (dihydrochloride) is a deuterated form of puromycin, an aminonucleoside antibiotic produced by the bacterium Streptomyces alboniger. This compound is widely used in molecular biology and biochemistry research due to its ability to inhibit protein synthesis by causing premature chain termination during translation. Puromycin-d3 (dihydrochloride) is particularly useful in studies involving mass spectrometry due to the presence of deuterium atoms, which help in distinguishing it from non-deuterated compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of puromycin-d3 (dihydrochloride) involves the incorporation of deuterium atoms into the puromycin molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The key steps typically involve:
Nucleophilic substitution: Introduction of deuterium atoms at specific positions in the molecule.
Hydrogenation: Replacement of hydrogen atoms with deuterium using deuterium gas in the presence of a catalyst.
Purification: The final product is purified using techniques such as chromatography to ensure the desired level of deuteration.
Industrial Production Methods
Industrial production of puromycin-d3 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Culturing Streptomyces alboniger to produce puromycin.
Chemical modification: Introducing deuterium atoms through chemical reactions.
Purification and crystallization: Ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Puromycin-d3 (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Deuterated solvents such as deuterium oxide (D2O) for maintaining deuteration.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated amines.
Scientific Research Applications
Puromycin-d3 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: Employed in cell culture studies to select for cells expressing puromycin resistance genes.
Medicine: Investigated for its potential therapeutic applications in targeting protein synthesis in cancer cells.
Industry: Utilized in the production of stable isotope-labeled compounds for research and development.
Mechanism of Action
Puromycin-d3 (dihydrochloride) exerts its effects by mimicking the 3’-end of aminoacyl-tRNA, which allows it to bind to the ribosome’s A-site during translation. This binding results in the premature release of nascent polypeptide chains, effectively terminating protein synthesis. The molecular targets include ribosomal proteins and the peptidyl transferase center of the ribosome.
Comparison with Similar Compounds
Similar Compounds
Puromycin: The non-deuterated form of puromycin, widely used in similar applications.
Cycloheximide: Another protein synthesis inhibitor that acts on eukaryotic ribosomes.
Chloramphenicol: Inhibits protein synthesis by binding to the 50S ribosomal subunit in prokaryotes.
Uniqueness
Puromycin-d3 (dihydrochloride) is unique due to the presence of deuterium atoms, which make it particularly useful in mass spectrometry studies. The deuterium labeling allows for precise tracking and differentiation from non-deuterated compounds, providing valuable insights into metabolic and biochemical processes.
Properties
Molecular Formula |
C22H31Cl2N7O5 |
|---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-[4-(trideuteriomethoxy)phenyl]propanamide;dihydrochloride |
InChI |
InChI=1S/C22H29N7O5.2ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);2*1H/t14-,15+,16+,18+,22+;;/m0../s1/i3D3;; |
InChI Key |
MKSVFGKWZLUTTO-WRRRLKTQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO)N.Cl.Cl |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


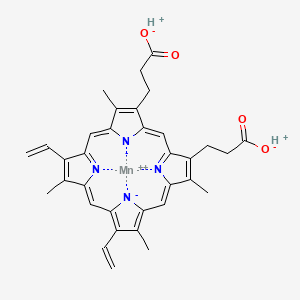
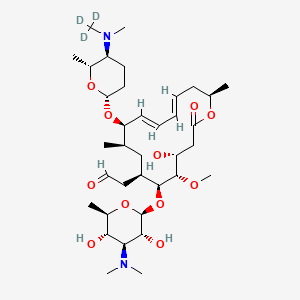
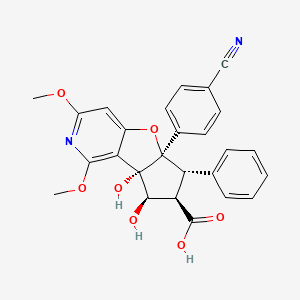
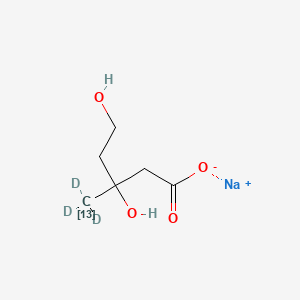
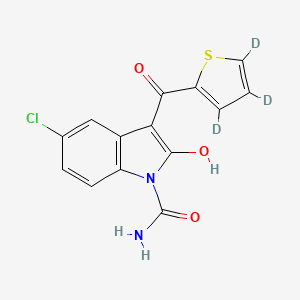
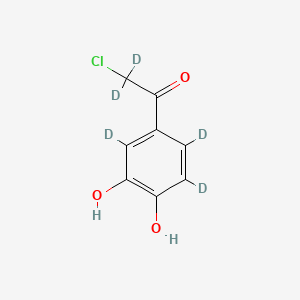
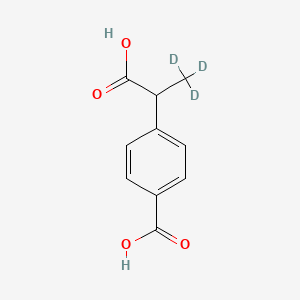
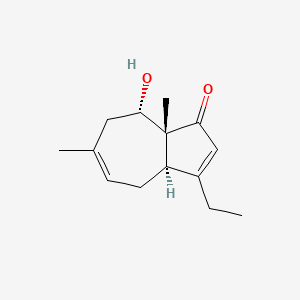
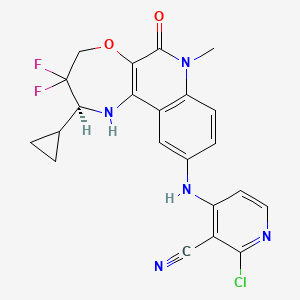
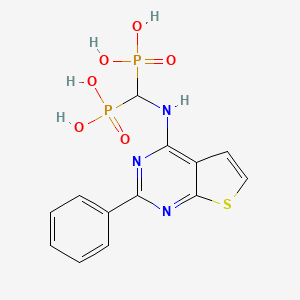

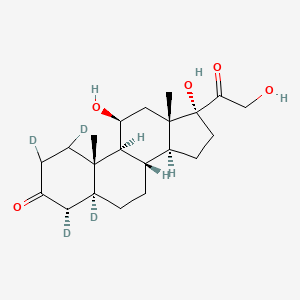
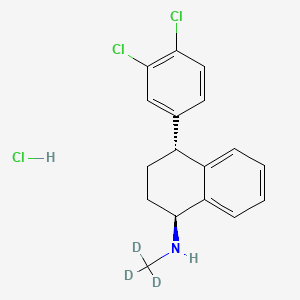
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)
